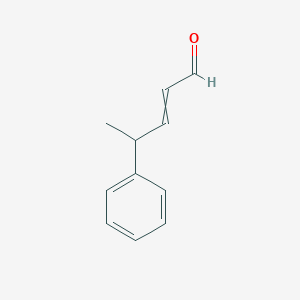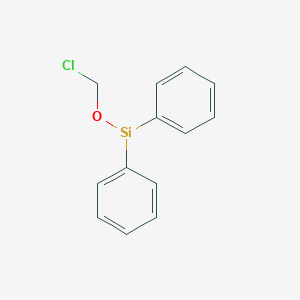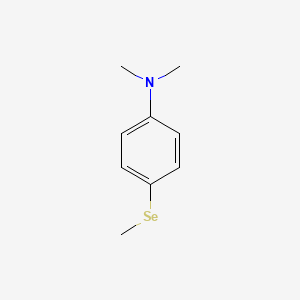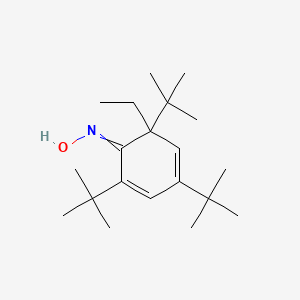
1,2-Ditert-butylhydrazine;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Ditert-butylhydrazine;sulfuric acid is a chemical compound with the molecular formula C8H22N2O4S. It is known for its unique structure, which includes two tert-butyl groups attached to a hydrazine moiety, combined with sulfuric acid. This compound is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ditert-butylhydrazine;sulfuric acid typically involves the reaction of tert-butylhydrazine with sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. The process may involve multiple steps, including the protection and deprotection of functional groups to achieve the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Ditert-butylhydrazine;sulfuric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield tert-butylhydrazone derivatives, while reduction can produce hydrazine compounds.
Aplicaciones Científicas De Investigación
1,2-Ditert-butylhydrazine;sulfuric acid has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,2-Ditert-butylhydrazine;sulfuric acid involves its interaction with molecular targets and pathways within cells. The compound can inhibit specific enzymes or disrupt cellular processes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 1,2-Ditert-butylhydrazine;sulfuric acid include other hydrazine derivatives such as:
- 1,2-Dimethylhydrazine
- 1,2-Diethylhydrazine
- 1,2-Diphenylhydrazine
Uniqueness
This compound is unique due to the presence of tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity. This uniqueness makes it valuable in specific chemical reactions and research applications where other hydrazine derivatives may not be suitable.
Propiedades
Número CAS |
50780-14-8 |
|---|---|
Fórmula molecular |
C8H22N2O4S |
Peso molecular |
242.34 g/mol |
Nombre IUPAC |
1,2-ditert-butylhydrazine;sulfuric acid |
InChI |
InChI=1S/C8H20N2.H2O4S/c1-7(2,3)9-10-8(4,5)6;1-5(2,3)4/h9-10H,1-6H3;(H2,1,2,3,4) |
Clave InChI |
VOXHUNBCJFZOOW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NNC(C)(C)C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2,3,6,7-Tetrahydro-1h,5h-pyrido[3,2,1-ij]quinolin-1-one](/img/structure/B14654390.png)


